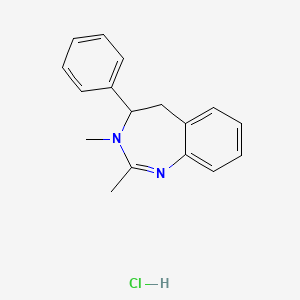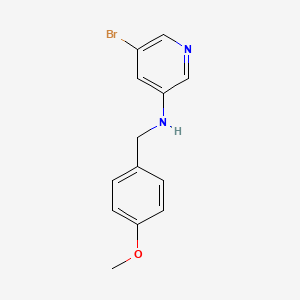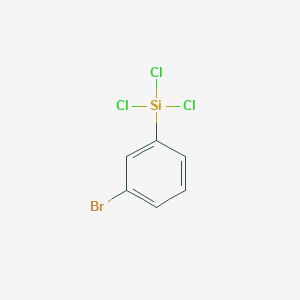![molecular formula C65H99N15O18 B14089073 2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid” is a highly complex organic molecule. Compounds of this nature often have significant roles in various scientific fields, including chemistry, biology, and medicine. The intricate structure suggests multiple functional groups and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to add specific functional groups or structural elements. Common synthetic methods might include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: To ensure selective reactions at specific sites.
Stepwise Elongation: Building the molecule piece by piece, often starting from simpler precursors.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and reproducible synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Optimization of Reaction Conditions: To maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of specific functional groups.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or H₂O₂.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Acidic or Basic Conditions: To facilitate hydrolysis or other transformations.
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, hydrolysis might yield smaller peptide fragments or individual amino acids.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Analogues: To study structure-activity relationships.
Catalysis: As a potential catalyst or ligand in various reactions.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Protein Interactions: Studying interactions with proteins or other biomolecules.
Medicine
Drug Development: As a lead compound for developing new therapeutics.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Biotechnology: Applications in biotechnological processes or products.
Material Science: Potential use in the development of new materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Modulating Biological Pathways: Affecting signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Peptides and Proteins: Other biologically active peptides or proteins.
Synthetic Analogues: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C65H99N15O18 |
|---|---|
Peso molecular |
1378.6 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C65H99N15O18/c1-8-35(6)55(65(97)98)79-60(92)44(25-38-31-70-42-21-15-14-20-41(38)42)73-53(88)32-71-63(95)56(36(7)81)80-61(93)45(26-40(83)22-23-66)74-58(90)47(29-50(68)85)76-59(91)48(30-51(69)86)75-57(89)43(24-37-17-10-9-11-18-37)77-64(96)54(34(4)5)78-62(94)46(28-49(67)84)72-52(87)27-39(82)19-13-12-16-33(2)3/h9-11,14-15,17-18,20-21,31,33-36,39-40,43-48,54-56,70,81-83H,8,12-13,16,19,22-30,32,66H2,1-7H3,(H2,67,84)(H2,68,85)(H2,69,86)(H,71,95)(H,72,87)(H,73,88)(H,74,90)(H,75,89)(H,76,91)(H,77,96)(H,78,94)(H,79,92)(H,80,93)(H,97,98) |
Clave InChI |
BYDBXYKAICAWBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088994.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088998.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B14089005.png)


![[[2-[[(2S)-1-[(2S)-2-[[3-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl-methylamino]-3-oxopropyl]-[4-(1,3-thiazol-2-yl)phenyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B14089011.png)


![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)


![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089069.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
